molecular formula C10H8N2 B13810232 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) CAS No. 79632-37-4

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)

Cat. No.: B13810232
CAS No.: 79632-37-4
M. Wt: 156.18 g/mol
InChI Key: LOGWILPDEWDOLV-UHFFFAOYSA-N
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Description

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is a heterocyclic compound with a unique structure that incorporates both pyrrole and azocine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a single five-membered ring.

    Azocine: An eight-membered nitrogen-containing ring structure.

    Indole: A bicyclic structure combining a benzene ring with a pyrrole ring.

Uniqueness

4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

79632-37-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene

InChI

InChI=1S/C10H8N2/c1-3-11-8-5-7(1)9-2-4-12-10(9)6-8/h1-4,6,12H,5H2

InChI Key

LOGWILPDEWDOLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CNC3=CC1=NC=C2

Origin of Product

United States

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